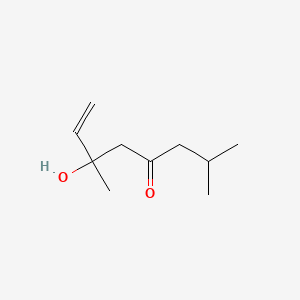
(+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tagetonol is a naturally occurring compound found in the essential oil of certain plants, such as the Japanese Ho-leaf oil. It is a monoterpenoid with the molecular formula C10H18O2 and a molecular weight of 170.2487 . Tagetonol is known for its pleasant aroma and is used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tagetonol can be synthesized through various chemical reactions involving the starting materials such as linalool. One common method involves the oxidation of linalool using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions . The reaction typically requires a solvent such as acetone or dichloromethane and is carried out at room temperature.
Industrial Production Methods: In industrial settings, Tagetonol is often extracted from natural sources like the Ho-leaf oil through steam distillation. The leaves and small twigs of the Ho-Sho tree are subjected to steam distillation to obtain the essential oil, which contains Tagetonol along with other constituents .
Chemical Reactions Analysis
Types of Reactions: Tagetonol undergoes various chemical reactions, including:
Oxidation: Tagetonol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of Tagetonol can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Tagetonol can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetone, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.
Substitution: Halogens (chlorine, bromine), acids (hydrochloric acid), solvents like dichloromethane, room temperature.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated compounds.
Scientific Research Applications
Tagetonol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of Tagetonol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and receptor binding. For example, Tagetonol may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, it may interact with receptors in the nervous system to produce analgesic effects .
Comparison with Similar Compounds
- Linalool
- Citronellol
- Geraniol
Properties
CAS No. |
71547-63-2 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
6-hydroxy-2,6-dimethyloct-7-en-4-one |
InChI |
InChI=1S/C10H18O2/c1-5-10(4,12)7-9(11)6-8(2)3/h5,8,12H,1,6-7H2,2-4H3 |
InChI Key |
HPKAJXIDKBSLHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)CC(C)(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


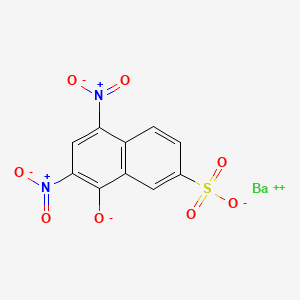


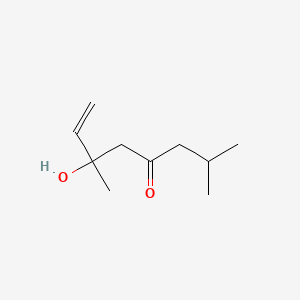

![Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium](/img/structure/B13767784.png)
![2-Methyl-2-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxol-5-amine--hydrogen chloride (1/2)](/img/structure/B13767791.png)
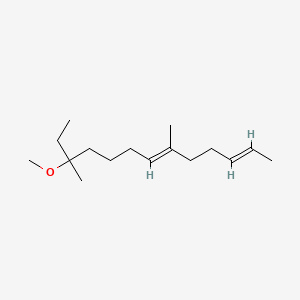
![[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride](/img/structure/B13767803.png)

![Copper(2+) 3-methyl-4-[(8-oxido-5-sulfonaphthalen-1-yl)diazenyl]-1-(3-sulfamoylphenyl)-1H-pyrazol-5-olate](/img/structure/B13767814.png)
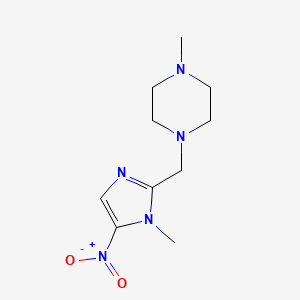
![2-hydroxy-2-oxoacetate;methyl-(2,3,4-trimethoxy-2,3,4,5-tetrahydro-1H-benzo[7]annulen-6-yl)azanium](/img/structure/B13767821.png)
![Benzenesulfonic acid, 3-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitro-, dipotassium salt](/img/structure/B13767823.png)
